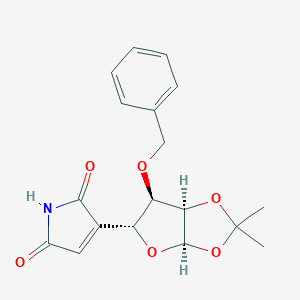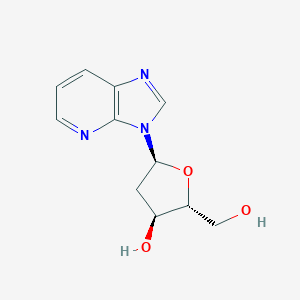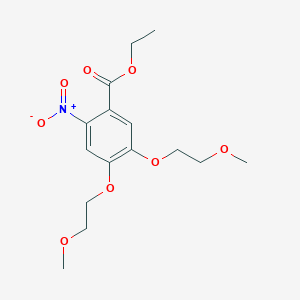
2-Chloro-6-methoxy-3-methylquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-6-methoxy-3-methylquinoline derivatives often involves multistep reactions including cyclization, nitrification, chlorination, and methoxylation. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline showcases a process starting from 4-methoxyaniline through three steps: cyclization, nitrification, and chlorination, achieving an 85% yield under mild conditions suitable for large-scale production (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
Molecular characterization techniques such as NMR, MS, and X-ray powder diffraction data provide detailed insights into the structure of 2-Chloro-6-methoxy-3-methylquinoline derivatives. For example, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline's structure was elucidated using 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry, revealing its orthorhombic crystallization (Pinilla, Henao, Macías, Romero Bohórquez, & Kouznetsov, 2012).
Applications De Recherche Scientifique
Synthesis and Biological Activities :
- Novel 2-chloroquinolin-3-yl ester derivatives were synthesized and evaluated for their ABTS radical-scavenging and antimicrobial activities. Specifically, a compound with 2-chloro-6-methoxyquinolin-3-yl methyl 2,4-dichlorobenzoate structure exhibited significant antimicrobial activity against various bacterial and fungal species (Tabassum et al., 2014).
Chemical Synthesis :
- A method was developed for synthesizing 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, suitable for large-scale production (Zhao, Lei, & Guo, 2017).
Chemosensor Development :
- 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated selective response to Cd2+ ions, suggesting potential applications in detecting cadmium in waste effluent streams and food products (Prodi et al., 2001).
Pharmaceutical Applications :
- Methoxy-substituted 3-formyl-2-phenylindoles, including a derivative with a 6-methoxy-2-(4-methoxyphenyl)indole structure, showed cytostatic activity and disrupted microtubule assembly, akin to the action of colchicine, indicating potential use in cancer treatment (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Antileishmanial Activity :
- A study on lepidines (6-methoxy-4-methyl-8-aminoquinoline derivatives) in a hamster-Leishmania donovani model found these compounds to be significantly more effective than standard antimonial drugs, suggesting their potential in treating leishmaniasis (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-6-methoxy-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-8-6-9(14-2)3-4-10(8)13-11(7)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLTWDTZDXOKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406786 | |
| Record name | 2-chloro-6-methoxy-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-3-methylquinoline | |
CAS RN |
123990-76-1 | |
| Record name | 2-chloro-6-methoxy-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methoxy-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)







![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)



